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Compound of Interest

Compound Name: Ethyl 2-nitrothiophene-3-acetate

CAS No.: 387390-66-1

Cat. No.: B2501003

Get Quote

Disclaimer: Direct experimental spectroscopic data for Ethyl 2-nitrothiophene-3-acetate is not

readily available in public databases and literature. This guide provides a detailed analysis of a

closely related and well-characterized compound, Ethyl 2-(3-nitrophenyl)acetate, to serve as an

illustrative example for researchers, scientists, and drug development professionals. The

methodologies and data interpretation principles are broadly applicable to the characterization

of similar nitroaromatic esters.

Introduction
Ethyl 2-(3-nitrophenyl)acetate is an organic compound of interest in synthetic chemistry,

potentially serving as a building block for more complex molecules in pharmaceutical and

materials science research. Accurate structural elucidation and purity assessment are

paramount, necessitating the use of various spectroscopic techniques. This document provides

a summary of the available spectroscopic data (NMR, IR, MS) for Ethyl 2-(3-

nitrophenyl)acetate and outlines the general experimental protocols for these analyses.
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The following tables summarize the available spectroscopic data for Ethyl 2-(3-

nitrophenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-(3-nitrophenyl)acetate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.25 Triplet (t) 3H -CH₃ (Ethyl group)

3.68 Singlet (s) 2H
-CH₂- (Methylene

bridge)

4.60 Quartet (q) 2H -O-CH₂- (Ethyl group)

6.50 - 6.70 Multiplet (m) 3H Aromatic protons

7.09
Doublet of doublets

(dd)
1H Aromatic proton

Solvent: CDCl₃,

Frequency: 250

MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-(3-nitrophenyl)acetate

Chemical Shift (δ) ppm Assignment

Data not available

Note: Specific ¹³C NMR data for the 3-nitro isomer was not found in the reviewed sources.

Analysis of isomers suggests peaks for the ethyl group carbons would appear around 14 ppm

(-CH₃) and 61 ppm (-O-CH₂-), the methylene bridge carbon around 40-45 ppm, the carbonyl

carbon around 170 ppm, and the aromatic carbons between 120-150 ppm.
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Table 3: IR Absorption Bands for Ethyl 2-(3-nitrophenyl)acetate

Wavenumber (cm⁻¹) Intensity Assignment

Data not available

Note: Specific IR data for the 3-nitro isomer was not found. For related nitroaromatic esters,

characteristic peaks are expected for: C-H stretching (aromatic and aliphatic) around 3100-

2850 cm⁻¹, C=O stretching (ester) around 1735 cm⁻¹, N=O stretching (nitro group) as two

bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), and C-O stretching around

1200 cm⁻¹.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Ethyl 2-(3-nitrophenyl)acetate

m/z Fragmentation

Data not available

Note: Specific MS data for the 3-nitro isomer was not found. The molecular ion peak [M]⁺

would be expected at m/z = 209. Common fragmentation patterns for similar compounds

involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the nitro group (-

NO₂).

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a

compound like Ethyl 2-(3-nitrophenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,

chloroform-d, CDCl₃) in an NMR tube. The spectrum is recorded on an NMR spectrometer

(e.g., 250 MHz or higher). Tetramethylsilane (TMS) is commonly used as an internal standard

for chemical shift referencing (0.00 ppm). For ¹H NMR, standard pulse sequences are used.
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For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single

lines for each carbon environment.

Infrared (IR) Spectroscopy
For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a

solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr

powder and pressing it into a transparent disk. The spectrum is recorded using a Fourier

Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. The sample is injected into

the GC, where it is vaporized and separated. The separated components then enter the mass

spectrometer, where they are ionized (commonly by electron impact, EI), and the resulting ions

are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized organic compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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